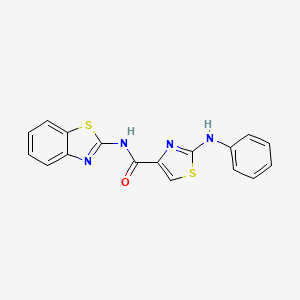

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their antifungal properties . They have been found to inhibit N-Myristoyltransferase (NMT), a new target for the development of novel antifungal agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves modifying the scaffold and side chain of a potent NMT inhibitor known as FR1335 . This modification has led to the creation of compounds with expanded antifungal spectrum .Wissenschaftliche Forschungsanwendungen

- The benzothiazole derivative FR1335, a potent N-myristoyltransferase (NMT) inhibitor, exhibits fungicidal activity against Candida albicans . However, its antifungal spectrum and solubility needed improvement.

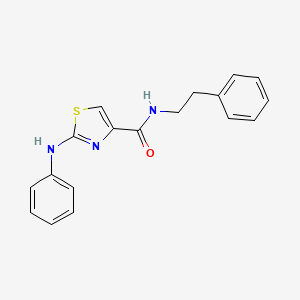

- Researchers designed and synthesized a series of benzothiazole derivatives by modifying FR1335’s scaffold and side chain. Compound 6m emerged as a promising lead, showing inhibitory activity against various fungal pathogens, including Cryptococcus neoformans and Candida glabrata. Its efficacy surpassed that of fluconazole .

- Above-ice loads create FGWs when acting on complete ice sheets, cracked ice sheets, or ice sheets with open water leads. Underwater loads also influence FGWs based on motion mode, geometry, and trajectory .

Antifungal Activity

Ice Deformation and Breaking Under Flexural-Gravity Waves

Medicine and Healthcare

Synthetic Ester Circulation in Dry Distribution Transformers

Advances in Anti-Doping Technologies

Wirkmechanismus

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide, also known as F5448-0047 or VU0643184-1, is N-Myristoyltransferase (NMT) . NMT is a key enzyme involved in the post-translational modification of proteins, and it has emerged as a new target for the development of novel antifungal agents .

Mode of Action

This compound acts as a potent inhibitor of NMT . By inhibiting NMT, it disrupts the normal function of the enzyme, leading to a decrease in the myristoylation of proteins. This can result in the disruption of essential cellular processes in fungi, leading to their death .

Biochemical Pathways

The inhibition of NMT affects the myristoylation pathway, a critical process for protein function and localization. Myristoylation is a lipid modification that enables proteins to anchor to cell membranes, which is crucial for many cellular processes. By inhibiting NMT, this compound disrupts these processes, leading to antifungal effects .

Result of Action

The result of the action of this compound is the inhibition of fungal growth. It has been shown to have a broad antifungal spectrum, with good inhibitory activity against a wide range of fungal pathogens . Its antifungal activity against certain strains was found to be higher than that of fluconazole, a commonly used antifungal drug .

Eigenschaften

IUPAC Name |

2-anilino-N-(1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS2/c22-15(21-17-19-12-8-4-5-9-14(12)24-17)13-10-23-16(20-13)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIWRRSOBZJUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-[(furan-2-yl)methyl]-N4-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575393.png)

![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6575397.png)

![3-({4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B6575401.png)

![N4-(4-methoxyphenyl)-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575405.png)

![1-[(3-fluorophenyl)methyl]-2-oxo-N-[(propylcarbamoyl)amino]-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575421.png)

![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575448.png)

![2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6575454.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575459.png)

![5-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B6575460.png)

![4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide](/img/structure/B6575466.png)

![2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6575491.png)

![2-(2,4-dichlorophenoxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6575498.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6575504.png)